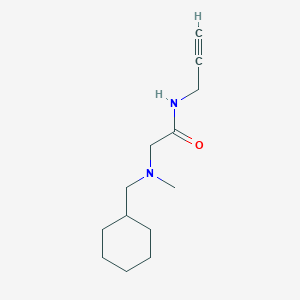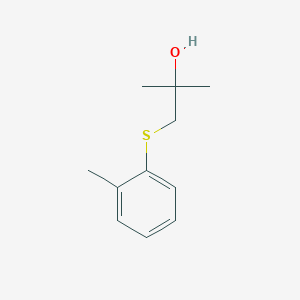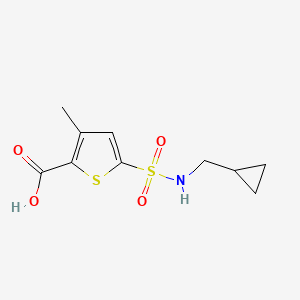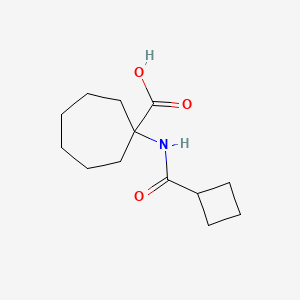
2-Amino-2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol is a complex organic compound characterized by the presence of amino, chloro, and trifluoromethyl groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Applications De Recherche Scientifique
2-Amino-2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Amino-2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol exerts its effects involves interactions with molecular targets and pathways. The amino and chloro groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The trifluoromethyl group can enhance the compound’s stability and reactivity, making it a potent agent in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
- (S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol
Uniqueness
Compared to similar compounds, 2-Amino-2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol stands out due to the presence of both amino and chloro groups on the phenyl ring, which provides unique reactivity and interaction potential. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H10ClF3N2O |
|---|---|
Poids moléculaire |
254.63 g/mol |
Nom IUPAC |
2-amino-2-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H10ClF3N2O/c10-6-2-4(7(14)3-16)1-5(8(6)15)9(11,12)13/h1-2,7,16H,3,14-15H2 |
Clé InChI |
GNGNDCJWPLWLRF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14896054.png)
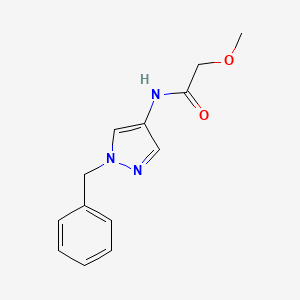
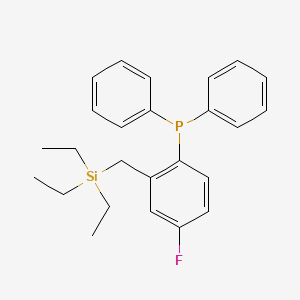
![3-[(4-Morpholino)methyl]phenylZinc bromide](/img/structure/B14896082.png)
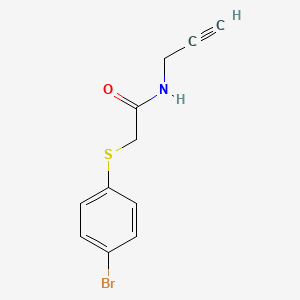
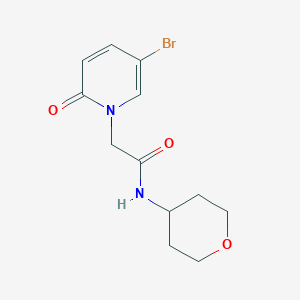
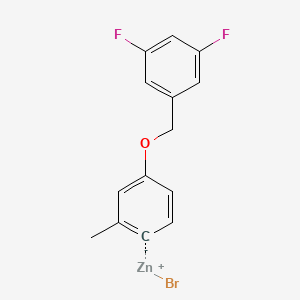
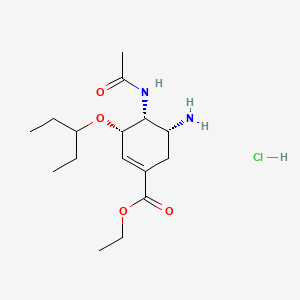
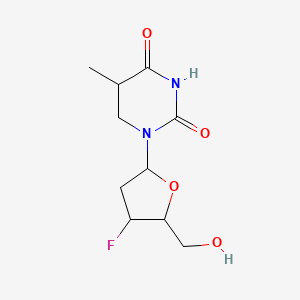
![4-[(E)-3-(4-nitrophenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14896116.png)
